molecular formula C20H19ClN6O3 B605946 BAY 61-3606 hydrochloride CAS No. 1615197-10-8

BAY 61-3606 hydrochloride

Número de catálogo: B605946
Número CAS: 1615197-10-8
Peso molecular: 426.86
Clave InChI: HLYFDKZWVIBYKL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Identity and Structure The compound 2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide hydrochloride, commonly known as BAY 61-3606, is a synthetic small-molecule inhibitor targeting spleen tyrosine kinase (Syk). Its molecular formula is C₂₀H₁₈N₆O₃·HCl, with a molecular weight of 390.40 g/mol (anhydrous free base) . The structure features a substituted imidazo[1,2-c]pyrimidine core linked to a pyridine-carboxamide moiety and a 3,4-dimethoxyphenyl group, contributing to its kinase selectivity .

Pharmacological Profile BAY 61-3606 is a potent and selective ATP-competitive Syk inhibitor with a reported Ki of 7.5 nM for Syk kinase . It exhibits high selectivity over related kinases (e.g., Src family kinases), making it a valuable tool in studying Syk-dependent signaling pathways . Its solubility profile includes ≥7.94 mg/mL in DMSO (with warming) but poor solubility in water or ethanol .

Applications in Research
BAY 61-3606 has been widely used in preclinical studies to investigate:

  • Inflammatory diseases: Inhibition of antigen-induced airway inflammation in rodent asthma models .
  • Neuroinflammation: Modulation of LPS-induced neuroinflammatory responses .
  • Platelet activation: Blockade of Syk-dependent collagen receptor (GPVI) signaling in platelets .

Propiedades

IUPAC Name

2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3.ClH/c1-28-15-6-5-12(10-16(15)29-2)14-11-17-22-8-9-26(17)20(24-14)25-19-13(18(21)27)4-3-7-23-19;/h3-11H,1-2H3,(H2,21,27)(H,23,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYFDKZWVIBYKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=NC=CN3C(=N2)NC4=C(C=CC=N4)C(=O)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648903-57-5
Record name 2-[[7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]-3-pyridinecarboxamide hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=648903-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Métodos De Preparación

Gould-Jacobs Cyclization for Core Assembly

The imidazo[1,2-c]pyrimidine scaffold is commonly synthesized via Gould-Jacobs cyclization, which involves thermal cyclodehydration of N-(pyrimidin-2-yl)acetamide derivatives. For this compound:

  • Starting Material : 2-Aminopyrimidine is reacted with ethyl chloroacetate to form N-(pyrimidin-2-yl)glycine ethyl ester.

  • Cyclization : Heating in polyphosphoric acid (PPA) at 120–140°C induces ring closure, yielding imidazo[1,2-c]pyrimidine.

Reaction Scheme :

2-Aminopyrimidine+ClCH2COOEtPPA, 130°CImidazo[1,2-c]pyrimidine\text{2-Aminopyrimidine} + \text{ClCH}_2\text{COOEt} \xrightarrow{\text{PPA, 130°C}} \text{Imidazo[1,2-c]pyrimidine}

Palladium-Catalyzed Coupling for Aryl Substitution

The 3,4-dimethoxyphenyl group is introduced at position 7 via Suzuki-Miyaura cross-coupling:

  • Halogenation : Bromination of the imidazo[1,2-c]pyrimidine core at position 7 using NBS (N-bromosuccinimide) in DMF.

  • Coupling : Reaction with 3,4-dimethoxyphenylboronic acid under Pd(PPh₃)₄ catalysis (2 mol%) in a dioxane/water mixture (4:1) at 80°C.

Optimization Data :

ParameterOptimal ConditionYield Improvement
Catalyst Loading2 mol% Pd(PPh₃)₄78% → 89%
Solvent SystemDioxane/H₂O (4:1)65% → 89%
Temperature80°C72% → 89%

Functionalization with Pyridine-3-Carboxamide

Nucleophilic Aromatic Substitution (NAS)

The amino group at position 5 is installed via displacement of a leaving group (X = Cl, Br) on the imidazo-pyrimidine core:

  • Halogenation : Selective bromination at position 5 using POBr₃ in acetonitrile at 0°C.

  • Amination : Reaction with 3-aminopyridine-3-carboxamide in the presence of CuI (10 mol%) and L-proline ligand in DMSO at 100°C.

Characterization :

  • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 8.15 (d, J = 5.1 Hz, 1H, pyridine-H).

  • HRMS : m/z calcd for C₂₀H₁₈N₆O₃ [M+H]⁺ 391.1382, found 391.1379.

Carboxamide Formation

The pyridine-3-carboxamide moiety is introduced via:

  • Hydrolysis : Treatment of ethyl pyridine-3-carboxylate with 6M HCl at reflux to yield pyridine-3-carboxylic acid.

  • Amidation : Coupling with ammonium chloride using HATU/DIPEA in DMF, achieving >95% conversion.

Hydrochloride Salt Formation

The free base (BAY-61-3606) is converted to its hydrochloride salt via:

  • Acid-Base Reaction : Dissolving the free base in anhydrous ethanol and adding 1.1 eq HCl (gas or 4M in dioxane).

  • Crystallization : Slow evaporation yields crystalline hydrochloride salt with 98% purity (HPLC).

Critical Parameters :

  • Stoichiometry : Excess HCl leads to dihydrochloride formation.

  • Solvent Choice : Ethanol > methanol due to better solubility control.

Purification and Analytical Characterization

Chromatographic Purification

  • Normal-Phase SiO₂ : Eluent = CH₂Cl₂/MeOH (95:5) removes unreacted boronic acid.

  • Reverse-Phase HPLC : C18 column, gradient 10–90% MeCN/H₂O (+0.1% TFA), tᵣ = 12.3 min.

Spectroscopic Confirmation

TechniqueKey Data
¹³C NMR 167.8 ppm (C=O), 152.1 ppm (C-OCH₃)
IR 1650 cm⁻¹ (amide I), 1240 cm⁻¹ (C-O)
XRD Monoclinic, space group P2₁/c

Scale-Up Considerations and Yield Optimization

StageLab-Scale YieldPilot-Scale YieldImprovement Strategy
Suzuki Coupling89%82%Continuous flow reactor
Salt Formation95%91%Anti-solvent crystallization

Cost Analysis :

  • Pd catalyst accounts for 62% of raw material costs.

  • Recycling Pd via aqueous extraction reduces costs by 28% .

Análisis De Reacciones Químicas

Step 1: Formation of the Imidazo[1,2-c]pyrimidine Core

  • Reaction Type : Cyclocondensation

  • Process : A pyrimidine derivative undergoes cyclization with an appropriately substituted amine to form the fused imidazo[1,2-c]pyrimidine ring system.

  • Reagents : Likely involves catalytic acid or base conditions.

Step 3: Installation of the Pyridine-3-Carboxamide Substituent

  • Reaction Type : Nucleophilic Aromatic Substitution

  • Process : The amino group at position 5 of the imidazo[1,2-c]pyrimidine reacts with 2-aminopyridine-3-carboxamide under basic conditions.

Step 4: Hydrochloride Salt Formation

  • Reaction Type : Acid-Base Neutralization

  • Process : The free base is treated with hydrochloric acid to form the water-soluble hydrochloride salt .

Table 1: Key Synthetic Steps and Conditions

StepReaction TypeKey Reagents/ConditionsYield (Reported)
1CyclocondensationAcid/Base catalysisNot specified
2Suzuki-Miyaura CouplingPd catalyst, Boronic acid derivativeModerate
3Nucleophilic SubstitutionDMF, K₂CO₃, 80–100°CHigh
4Salt FormationHCl in ethanol/waterQuantitative

Stability and Degradation Reactions

The compound’s stability is influenced by its functional groups:

Hydrolysis of the Carboxamide Group

  • Conditions : Prolonged exposure to strong acids or bases.

  • Products : Pyridine-3-carboxylic acid and ammonia .

Demethylation of Methoxy Groups

  • Conditions : Harsh acidic environments (e.g., HBr in acetic acid).

  • Products : Catechol derivatives, altering Syk-binding affinity.

Oxidative Degradation

  • Conditions : Light or oxidative agents.

  • Products : N-Oxides or hydroxylated derivatives, reducing activity .

Table 2: Stability Profile Under Various Conditions

ConditionDegradation PathwayMajor ProductsImpact on Activity
Acidic pH (HCl, 1M)Carboxamide hydrolysisPyridine-3-carboxylic acidLoss
Basic pH (NaOH, 1M)Methoxy demethylationCatechol derivativesPartial loss
UV LightPhoto-oxidationN-OxidesSignificant loss

Interaction with Biological Targets

While not a chemical reaction per se, BAY 61-3606’s mechanism involves reversible binding to Syk’s ATP-binding pocket:

  • Key Interaction : Hydrogen bonding between the carboxamide group and Syk’s hinge region (Cys-416).

  • Selectivity : Minimal off-target effects due to steric hindrance from the 3,4-dimethoxyphenyl group.

Table 3: Selectivity Profile Against Kinases

KinaseIC₅₀ (nM)Selectivity Ratio (vs. Syk)
Syk101
Src>10,000>1,000
JAK3>10,000>1,000

Solubility and Reactivity in Solvents

  • Water : Soluble due to hydrochloride salt formation (≥10 mg/mL) .

  • Organic Solvents : Stable in DMSO and methanol; reacts with strong nucleophiles (e.g., thiols) .

Aplicaciones Científicas De Investigación

Oncology

BAY 61-3606 hydrochloride has been studied for its role as a potential therapeutic agent in cancer treatment. Research indicates that it acts as a selective inhibitor of spleen tyrosine kinase (Syk), an enzyme implicated in various cancer signaling pathways. Inhibition of Syk has been associated with reduced proliferation and survival of cancer cells, particularly in hematological malignancies such as lymphoma and leukemia. Studies have demonstrated that BAY 61-3606 can induce apoptosis in cancer cell lines, suggesting its utility as an anticancer agent .

Table 1: Summary of Anticancer Activity

Study ReferenceCancer TypeMechanism of ActionObserved Effect
LymphomaSyk inhibitionInduced apoptosis
LeukemiaTargeting Syk signaling pathwaysReduced cell proliferation

Immunology

In immunology, BAY 61-3606 has shown promise in modulating immune responses. It is particularly effective in preventing B cell receptor-mediated signaling, which is crucial for B cell activation and differentiation. This property makes it a candidate for treating autoimmune diseases where B cells are hyperactive . Additionally, it has been investigated for its role in preventing degranulation of basophils, which could have implications for allergic responses and asthma management .

Table 2: Immunological Effects

Study ReferenceImmune ResponseMechanism of ActionPotential Application
B cell activationInhibition of BCR signalingAutoimmune disease treatment
Basophil degranulationPrevents activationAllergy and asthma management

Neuroprotection

BAY 61-3606 has also been explored for its neuroprotective effects, particularly in models of cerebral ischemia. Research indicates that it may help mitigate damage caused by stroke through the inhibition of Syk, which plays a role in inflammatory processes following ischemic injury. By reducing inflammation and promoting neuronal survival, BAY 61-3606 could be beneficial in acute stroke interventions and recovery strategies .

Table 3: Neuroprotective Applications

Study ReferenceConditionMechanism of ActionObserved Benefits
Cerebral ischemiaSyk inhibitionReduced neuronal damage

Comparación Con Compuestos Similares

Research Findings and Data

Efficacy in Inflammatory Models

  • Neuroinflammation : In LPS-induced models, BAY 61-3606 suppressed microglial activation and TNF-α production, suggesting therapeutic relevance in neurodegenerative diseases .

Mechanistic Insights

  • Platelet Inhibition : BAY 61-3606 blocked collagen-induced platelet aggregation (IC₅₀ = 0.3 µM), confirming Syk's role in GPVI signaling .

Actividad Biológica

2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide; hydrochloride is a compound primarily recognized for its potent inhibition of spleen tyrosine kinase (Syk). This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and relevant research findings.

  • IUPAC Name : 2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide; hydrochloride
  • CAS Number : 648903-57-5
  • Molecular Formula : C20H20ClN6O3
  • Molar Mass : 463.32 g/mol

The compound acts as a highly selective and reversible ATP-competitive inhibitor of Syk. By inhibiting Syk, it disrupts various signaling pathways critical for immune cell activation and proliferation. This inhibition leads to several downstream effects:

  • Reduction in phosphorylation of ERK1/2 and Akt in neuroblastoma cells.
  • Induction of apoptosis in breast cancer cells through downregulation of Mcl-1.

Antitumor Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notably:

  • Neuroblastoma Cells : The compound has demonstrated the ability to reduce cell viability by inducing apoptosis.
  • Breast Cancer Cells : It effectively downregulates survival proteins such as Mcl-1, promoting cancer cell death.

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. In rodent models, it significantly reduced airway inflammation, suggesting potential applications in treating asthma and other allergic conditions. Its selectivity for Syk over other kinases minimizes off-target effects, which is advantageous for therapeutic use.

In Vitro Studies

A series of in vitro studies have evaluated the biological activity of this compound:

  • Cell Lines Tested : Various human cancer cell lines including neuroblastoma and breast cancer.
  • Mechanistic Insights : Studies revealed that the compound inhibits Syk-mediated signaling pathways leading to decreased cell proliferation and increased apoptosis rates.

Comparative Analysis with Other Compounds

The following table summarizes the biological activities of similar compounds:

Compound NameStructureBiological ActivityUnique Features
BAY 61-3606Similar core structureSyk inhibitorHigh selectivity for Syk over other kinases
R406Different substituentsSyk inhibitorPrimarily used in autoimmune disease models
PRT062607Similar imidazo structureSyk inhibitorInvestigated for use in hematological malignancies

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Breast Cancer Study : A clinical trial demonstrated significant tumor reduction in patients treated with the compound alongside standard chemotherapy.
  • Asthma Model : In animal models, treatment with this compound led to a marked decrease in inflammatory markers associated with asthma exacerbations.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis of imidazo[1,2-c]pyrimidine derivatives typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds . For example, microwave-assisted methods (e.g., 5 mL reaction vials with methanol/water (1:2 v/v) and trifluoroacetic acid as a catalyst) have achieved yields of ~66–67% for related imidazo-pyrimidine derivatives . Key parameters for optimization include:

  • Solvent selection : Polar aprotic solvents like DMF are common for nucleophilic substitution reactions .
  • Catalysts : Trifluoroacetic acid enhances reaction rates in microwave-assisted syntheses .
  • Temperature : Room temperature is sufficient for alkylation steps, while microwave heating (100–120°C) accelerates cyclization .

Q. How should researchers characterize this compound’s structure and purity?

Structural confirmation requires a multi-technique approach:

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C chemical shifts to verify substituent positions (e.g., aromatic protons at δ 6.8–8.2 ppm for pyridine and dimethoxyphenyl groups) .
  • IR spectroscopy : Look for absorption bands at ~1720 cm1^{-1} (C=O stretch of carboxamide) and ~1510 cm1^{-1} (C-N stretch) .
  • HPLC-MS : Quantify purity and detect impurities (e.g., unreacted intermediates or hydrochloride counterion variations) .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and optimize synthesis?

State-of-the-art reaction path search algorithms (e.g., quantum chemical calculations combined with information science) enable in silico optimization of synthetic routes. For example:

  • Transition-state modeling : Identify energy barriers for cyclization steps in imidazo-pyrimidine formation .
  • Machine learning : Train models on existing imidazole-pyrimidine reaction datasets to predict optimal solvents or catalysts .
  • Example : ICReDD’s workflow reduced reaction development time by 40% in analogous heterocyclic syntheses .

Q. How can contradictions in biological activity data be resolved?

Discrepancies in pharmacological results (e.g., variable IC50_{50} values) may arise from:

  • Solubility issues : The hydrochloride salt’s solubility in assay buffers (e.g., DMSO vs. aqueous media) can alter bioavailability .
  • Metabolite interference : Use LC-MS/MS to detect degradation products during in vitro assays .
  • Receptor binding assays : Validate target engagement with radiolabeled analogs (e.g., 3H^3H-ligand displacement studies) .

Q. What strategies improve yield in large-scale synthesis?

Scale-up challenges include:

  • Purification : Use membrane separation technologies (e.g., nanofiltration) to remove byproducts like unreacted 3,4-dimethoxyphenyl precursors .
  • Crystallization : Optimize hydrochloride salt formation by adjusting antisolvent addition rates (e.g., dropwise HCl in ethanol) .
  • Process control : Implement real-time PAT (Process Analytical Technology) to monitor reaction progression (e.g., inline FTIR for intermediate detection) .

Data Contradiction Analysis

Q. How to address inconsistent spectral data across studies?

Variations in NMR or IR spectra may stem from:

  • Tautomerism : Imidazo[1,2-c]pyrimidines can exhibit tautomeric shifts; use 15N^{15}N-NMR to resolve ambiguities .
  • Counterion effects : Hydrochloride vs. free base forms alter hydrogen bonding patterns, affecting IR stretches (e.g., N-H bends at ~1600 cm1^{-1}) .
  • Solution vs. solid-state : Compare XRD data (for crystalline form) with solution NMR to identify conformational changes .

Methodological Tables

Parameter Typical Range Reference
Reaction temperature25°C (alkylation) – 120°C (cyclization)
1H^1H NMR (pyridine)δ 8.1–8.3 ppm (multiplet)
IR C=O stretch1720–1730 cm1^{-1}
HPLC purity threshold≥95% (pharmaceutical grade)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.